molecular formula C9H6BrNO3 B2375121 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 79851-84-6

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B2375121
CAS RN: 79851-84-6
M. Wt: 256.055
InChI Key: WMALGHVGWLGXGP-UHFFFAOYSA-N
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Description

“6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and the conditions under which it is reacted. A study discusses the chemical reactions of 3-(bromoacetyl)coumarins as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .

Scientific Research Applications

Antibacterial Activity

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential in synthesizing compounds with significant antibacterial activity. For instance, derivatives of this compound demonstrated strong inhibition activity against bacteria such as Enterococcus faecalis and Pseudomonas aeruginosa (Abdel-Aziem, Baaiu, & El-Sawy, 2021). Additionally, other derivatives showed effectiveness against Gram-positive bacteria, particularly Micrococcus luteus (Łączkowski, Misiura, Biernasiuk, Malm, & Grela, 2014).

Biological Activities

Derivatives of 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one have been synthesized with a range of biological activities. Compounds like 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone exhibited potent immunosuppressive and immunostimulatory effects on immune cells, besides showing cytotoxicity against various cancer cells (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Lipophilicity Studies

Research has been conducted on the lipophilicity and hydrophobic surface area of 1,3-benzoxazol-2(3H)-one derivatives, which includes studies related to compounds like 6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one. These studies are crucial for understanding the absorption and distribution characteristics of these compounds in biological systems (Skibiński, Sławik, & Kaczkowska, 2011).

Heterocyclic Synthesis

This compound is also significant in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used in the synthesis of novel heterocycles with benzofuran, indazole, thiazole, and coumarin moieties, which are of interest in the development of new pharmaceuticals (Bilokin & Gella, 1998).

Conjugation in Biochemistry

It has been utilized in the conjugation of macrocyclic chelators to antibodies, an important step in the development of targeted therapies and diagnostic tools in medicine (Mccall, Diril, & Meares, 1990).

properties

IUPAC Name

6-(2-bromoacetyl)-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-4-7(12)5-1-2-6-8(3-5)14-9(13)11-6/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALGHVGWLGXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)CBr)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Bromoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one

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